5-Methyl-3-(2-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid 5-Methyl-3-(2-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15860408
InChI: InChI=1S/C11H10N2O5/c1-11(10(14)15)6-8(12-18-11)7-4-2-3-5-9(7)13(16)17/h2-5H,6H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H10N2O5
Molecular Weight: 250.21 g/mol

5-Methyl-3-(2-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid

CAS No.:

Cat. No.: VC15860408

Molecular Formula: C11H10N2O5

Molecular Weight: 250.21 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-3-(2-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid -

Specification

Molecular Formula C11H10N2O5
Molecular Weight 250.21 g/mol
IUPAC Name 5-methyl-3-(2-nitrophenyl)-4H-1,2-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C11H10N2O5/c1-11(10(14)15)6-8(12-18-11)7-4-2-3-5-9(7)13(16)17/h2-5H,6H2,1H3,(H,14,15)
Standard InChI Key KOXPDXFFQMVVNG-UHFFFAOYSA-N
Canonical SMILES CC1(CC(=NO1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound (IUPAC name: 5-methyl-3-(2-nitrophenyl)-4H-1,2-oxazole-5-carboxylic acid) features a dihydroisoxazole ring system fused to a 2-nitrophenyl group at position 3 and a carboxylic acid moiety at position 5. The molecular formula C₁₁H₁₀N₂O₅ (molecular weight: 250.21 g/mol) incorporates multiple pharmacophoric elements:

  • Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively.

  • 2-Nitrophenyl substituent: Introduces electron-withdrawing characteristics and planar aromatic geometry.

  • Carboxylic acid group: Enhances water solubility and provides hydrogen-bonding capacity .

The canonical SMILES representation O=C(C1(C)CC(C2=CC=CC=C2N+=O)=NO1)O precisely encodes this arrangement .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry Number1326814-66-7
Molecular FormulaC₁₁H₁₀N₂O₅
Exact Mass250.059 g/mol
XLogP31.7 (predicted)
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors6 (2xO nitro, O acid, N/O ring)

Synthesis and Manufacturing

Synthetic Pathways

While no published protocols specifically detail this compound's synthesis, established isoxazole formation strategies provide plausible routes:

  • Cyclocondensation: Reacting β-diketones with hydroxylamine derivatives under acidic conditions could form the isoxazole core. For example, condensation of methyl acetoacetate with 2-nitrobenzaldehyde derivatives might yield intermediate enol ethers for subsequent cyclization.

  • Nitro Group Installation: Electrophilic aromatic nitration of a phenyl-substituted isoxazole precursor could introduce the nitro group at the ortho position.

  • Carboxylic Acid Functionalization: Late-stage oxidation of a methyl ester or alcohol group to the carboxylic acid using KMnO₄ or Jones reagent .

Commercial suppliers like Parchem and Ambeed list the compound with purity ≥95%, suggesting optimized large-scale production methods exist .

Target ClassMechanismLikelihood
CyclooxygenasesCompetitive inhibitionHigh
Bacterial reductasesNitro group reductionModerate
KinasesATP-binding site obstructionLow
Risk FactorMitigation Strategy
Inhalation exposureUse fume hoods; NIOSH-approved respirators
Skin contactNitrile gloves (≥8 mil); lab coats
SpillageAbsorb with vermiculite; neutralize with 1M NaOH
Storage-20°C under argon; desiccated

Personnel must consult SDS sections P261 (avoid inhalation), P264 (post-handling hygiene), and P301+P310 (emergency response) .

VendorPurityPackagingPrice Range
Ambeed95%1g - 25kg$50-$2200
Parchem97%100mg - 10kg$75-$2500

Lead times vary from 1-2 weeks for small quantities to 8 weeks for bulk orders .

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